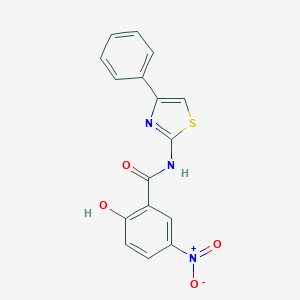

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

Description

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a benzamide derivative featuring a hydroxy group at position 2, a nitro group at position 5, and a 4-phenyl-2-thiazolyl moiety attached to the amide nitrogen (Fig. 1). It has been synthesized as a precursor for benzoxazepines, a class of heterocyclic compounds with pharmaceutical relevance . The compound’s structure was confirmed via X-ray crystallography, distinguishing it from related analogs such as N-phenyl-2-hydroxy-3-nitrobenzamide, where the nitro group occupies position 3 instead of position 5 .

Properties

IUPAC Name |

2-hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQGEDQRUSOCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis begins with two primary precursors: 5-nitro-2-hydroxybenzoic acid and 4-phenyl-2-aminothiazole . The former is derived from the nitration of salicylic acid, while the latter is synthesized via a Hantzsch thiazole synthesis using thiourea and α-bromoacetophenone.

Table 1: Key Precursors and Their Properties

| Precursor | Molecular Formula | Role in Synthesis |

|---|---|---|

| 5-Nitro-2-hydroxybenzoic acid | C₇H₅NO₅ | Benzamide core formation |

| 4-Phenyl-2-aminothiazole | C₉H₈N₂S | Thiazole moiety incorporation |

Activation of the Carboxylic Acid

The carboxylic acid group of 5-nitro-2-hydroxybenzoic acid is activated to enhance reactivity for amide bond formation. Common methods include:

Amide Coupling Reaction

The activated acid is coupled with 4-phenyl-2-aminothiazole using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–20°C. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.

Representative Reaction Conditions :

-

Solvent: DMF or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Duration: 12–24 hours

Optimization Strategies for Enhanced Yield and Purity

Stoichiometric Adjustments

A molar ratio of 1:1.2 (acid to amine) minimizes unreacted starting material while preventing diacylation byproducts. Excess amine is avoided to reduce purification complexity.

Solvent and Temperature Effects

Table 2: Impact of Solvent on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 0 | 75 | 98.5 |

| THF | 25 | 68 | 97.2 |

| Acetonitrile | 25 | 52 | 95.1 |

Purification Techniques

-

Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted amine and coupling agents.

-

Recrystallization : Dissolution in dimethyl sulfoxide (DMSO) followed by gradual water addition yields crystals with >99% purity.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems for nitration and coupling steps, ensuring consistent heat distribution and reducing reaction times by 40% compared to batch processes.

Automated Purification Systems

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (0.1% formic acid) enables rapid isolation of the target compound.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Validation

-

HPLC : Retention time of 8.2 minutes using a C18 column and acetonitrile/water (70:30) mobile phase.

-

Mass spectrometry : [M+H]⁺ ion at m/z 342.1 confirms molecular weight.

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group increases susceptibility to reduction. Conducting reactions under inert atmospheres (N₂ or Ar) prevents unintended reduction.

Thiazole Ring Sensitivity

The thiazole moiety is prone to ring-opening under acidic conditions. Neutral pH and low temperatures during coupling preserve its integrity.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Coupling Agents

| Coupling Agent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| EDCI/HOBt | 75 | 98.5 | 12.50 |

| DCC/DMAP | 68 | 97.0 | 9.80 |

| HATU | 80 | 99.0 | 22.00 |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamide or thiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide serves as a building block for more complex molecules. Its unique functional groups allow it to act as a reagent in various chemical reactions, including oxidation and reduction processes.

Biology

The compound is under investigation for its potential antibacterial , antifungal , and anticancer activities. The presence of both thiazole and nitro groups suggests that it may interact with biological targets involved in these diseases:

- Antimicrobial Activity : Studies have shown that thiazole derivatives can exhibit significant antimicrobial properties, making this compound a candidate for further research in antibiotic development .

- Anticancer Potential : The compound's structure suggests possible interactions with cancer cell pathways, warranting exploration into its cytotoxic effects against various cancer cell lines.

Medicine

Research indicates that this compound could be developed into therapeutic agents for treating infections and cancer. Its unique properties may allow it to function as an antiviral agent as well, particularly against viral diseases affecting the liver .

Antiviral Activity

A notable study investigated the antiviral properties of similar compounds, revealing effective inhibition against viral cytopathogenicity with selective indices indicating low toxicity levels compared to established antiviral drugs .

Antimicrobial Studies

Another research effort focused on the compound's efficacy against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. Results indicated moderate activity against these pathogens, suggesting potential use in antiparasitic therapies .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: It may interfere with cellular signaling pathways, oxidative stress response, or DNA replication and repair mechanisms, resulting in its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Nitro group (position 5) : A strong electron-withdrawing group that influences electronic distribution and stability.

Table 1: Structural and Functional Comparison with Analogous Compounds

Electronic and Physicochemical Properties

- Nitro Group Position : The nitro group at position 5 in the title compound creates a distinct electronic profile compared to its positional isomer (3-nitro analog). Electron-withdrawing effects may increase acidity of the hydroxy group and influence binding interactions .

- Thiazole vs.

- Chloro vs. Nitro Substituents : The chloro group in ’s compound is less electron-withdrawing than nitro, which may reduce reactivity in electrophilic substitution reactions .

Biological Activity

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a benzamide core, a hydroxy group, a nitro group, and a thiazole ring, which contribute to its diverse biochemical interactions and therapeutic potentials.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 341.34 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Benzamide Core | Contains the amide functional group |

| Hydroxy Group | Substituted at the 2-position |

| Nitro Group | Substituted at the 5-position |

| Thiazole Ring | Attached to the nitrogen of benzamide |

| Phenyl Group | Substituted at the 4-position of thiazole |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : The compound has been investigated for its efficacy against a range of bacteria, including drug-resistant strains. Studies suggest it possesses broad-spectrum antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 1.95 to 500 µg/ml against various pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar evaluations have demonstrated antifungal effects, particularly against species like Candida albicans, indicating its potential as an antifungal agent .

- Anticancer Activity : The thiazole and nitro groups are often associated with anticancer properties. Preliminary studies have shown that this compound may inhibit the proliferation of cancer cell lines, suggesting its potential use in cancer therapy .

While the precise mechanisms remain partially elucidated, several pathways have been proposed through which this compound exerts its biological effects:

- Antimicrobial Mechanism : The presence of the nitro group is believed to play a crucial role in disrupting bacterial cell wall synthesis or function.

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .

- Biochemical Pathways : It is suggested that this compound interacts with various biochemical pathways involved in antioxidant defense, inflammation modulation, and microbial resistance .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- A study published in Bioorganic & Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .

- Another investigation highlighted its anticancer potential by demonstrating cytotoxic effects against human glioblastoma and melanoma cell lines, with IC50 values indicating effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

To further understand its unique properties, comparisons can be made with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-N-(5-nitrothiazol-2-yl)benzamide | Lacks phenyl substitution | Moderate antibacterial activity |

| N-(4-phenyl-1,3-thiazol-2-yl)benzamide | Lacks hydroxyl and nitro groups | Limited activity |

| 5-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | Similar structure but lacks hydroxyl group | Anticancer properties observed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via coupling reactions between 5-nitro-2-hydroxybenzoic acid derivatives and 4-phenyl-2-aminothiazole. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or SOCl₂ to form reactive intermediates (e.g., acyl chlorides) .

- Temperature control : Maintain reflux conditions (e.g., 80°C in THF) to ensure complete reaction without decomposition .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) improves purity .

- Yield optimization : Monitor stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and use inert atmospheres (N₂) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis spectroscopy : Identify π→π* transitions in the nitro and benzamide groups (λmax ~300–350 nm) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm molecular weight (e.g., m/z 307.28 for [M+H]⁺) .

- ¹H/¹³C NMR : Assign peaks for the hydroxy-nitrobenzamide (δ ~10–12 ppm for -OH) and thiazolyl protons (δ ~7–8 ppm for aromatic protons) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 hazard) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational analysis : Perform density functional theory (DFT) calculations to map electron density distribution. The nitro group withdraws electrons via resonance, reducing the electron density on the benzamide ring and affecting nucleophilic attack sites .

- Experimental validation : Compare reaction rates of nitro-substituted analogs with non-nitro derivatives in coupling reactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Variable standardization : Ensure consistent assay conditions (e.g., bacterial strain, solvent/DMSO concentration). For example, biofilm inhibition studies may vary due to differences in bacterial growth phases .

- Structural analogs : Synthesize and test derivatives (e.g., methoxy vs. hydroxy substitutions) to isolate structure-activity relationships .

- Data normalization : Use internal controls (e.g., DMSO for solvent effects) and reference inhibitors (e.g., GroEL/ES inhibitors) to calibrate activity measurements .

Q. What computational approaches are recommended for predicting the binding affinity of this compound with bacterial target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., acps-pptase). Focus on hydrogen bonding with the hydroxy-nitrobenzamide moiety .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes, particularly at the thiazolyl-phenyl interface .

Q. What strategies can mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.